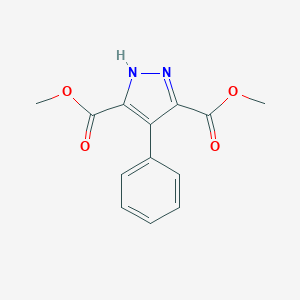
Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate (DPPD) is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. DPPD belongs to the class of pyrazole derivatives and has been found to exhibit a range of biological activities that make it a promising candidate for drug development.
作用機序
The mechanism of action of Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in inflammation, tumor growth, and glucose metabolism. Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate has been found to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins, and reduce the expression of iNOS, an enzyme involved in the production of nitric oxide. Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate has also been found to inhibit the activity of PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate has been found to exhibit several biochemical and physiological effects, including the inhibition of inflammation, tumor growth, and glucose metabolism. Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB. Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate has also been found to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells. In addition, Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.
実験室実験の利点と制限
The advantages of using Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate in lab experiments include its high potency and selectivity for its target enzymes and signaling pathways, as well as its low toxicity and favorable pharmacokinetic properties. However, the limitations of using Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate in lab experiments include its limited solubility in aqueous solutions and the need for optimization of the reaction conditions to achieve high yields.
将来の方向性
There are several future directions for the research on Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate, including the identification of its molecular targets and the optimization of its pharmacological properties. Further studies are needed to elucidate the mechanism of action of Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate and its potential therapeutic applications in various diseases, such as cancer, inflammation, and diabetes. In addition, the development of novel derivatives of Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate with improved pharmacokinetic properties and higher potency is an area of active research.
合成法
The synthesis of Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate can be achieved through several methods, including the reaction of 4-phenyl-1H-pyrazole-3,5-dicarboxylic acid with dimethyl sulfate or the reaction of 4-phenyl-1H-pyrazole-3,5-dicarboxylic acid with dimethyl carbonate in the presence of a base. The yield of Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate can be improved by optimizing the reaction conditions and using appropriate solvents.
科学的研究の応用
Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-diabetic properties. Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate has been found to inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-κB, a transcription factor that plays a critical role in inflammation. Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells. In addition, Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.
特性
製品名 |
Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate |
|---|---|
分子式 |
C13H12N2O4 |
分子量 |
260.24 g/mol |
IUPAC名 |
dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C13H12N2O4/c1-18-12(16)10-9(8-6-4-3-5-7-8)11(15-14-10)13(17)19-2/h3-7H,1-2H3,(H,14,15) |
InChIキー |
VJOYCGRKDWRDBB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=NN1)C(=O)OC)C2=CC=CC=C2 |
正規SMILES |
COC(=O)C1=C(C(=NN1)C(=O)OC)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Chlorophenyl)-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B262358.png)
![2-Phenylpyrido[1,2-a]pyrimidin-5-ium](/img/structure/B262361.png)
![2-[4-(1H-inden-2-yl)-1-piperazinyl]ethanol](/img/structure/B262363.png)
![3-[(4-Chlorophenyl)sulfanyl]-3-{4-nitrophenyl}-1-phenyl-1-propanone](/img/structure/B262364.png)



![1-[(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B262379.png)

![2-({2-[(4-isopropylbenzyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B262382.png)
![N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]acetamide](/img/structure/B262385.png)
![4-tert-butyl-N-{2-[(2-{4-nitroanilino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B262386.png)

